4-Hydroxy-2-nitrobenzoic acid

概述

描述

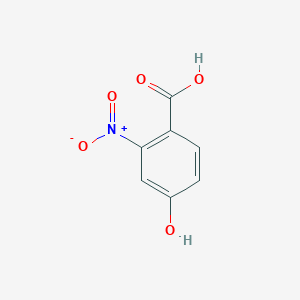

4-Hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5 It is a derivative of benzoic acid, featuring both a hydroxyl group and a nitro group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-hydroxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Another method involves the oxidation of 4-hydroxy-2-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media to convert the methyl group to a carboxyl group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

4-Hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Esterification: The carboxyl group can react with alcohols in the presence of acid catalysts to form esters.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products Formed

Reduction: 4-Amino-2-hydroxybenzoic acid.

Esterification: Methyl 4-hydroxy-2-nitrobenzoate, ethyl 4-hydroxy-2-nitrobenzoate.

Substitution: Halogenated derivatives such as 4-chloro-2-hydroxybenzoic acid.

科学研究应用

4-Hydroxy-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The biological activity of 4-hydroxy-2-nitrobenzoic acid and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can inhibit enzymes or disrupt cellular processes. The hydroxyl group may also contribute to the compound’s binding affinity to target proteins, influencing its overall biological activity.

相似化合物的比较

4-Hydroxy-2-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:

2-Hydroxy-4-nitrobenzoic acid: Similar structure but with different positions of the hydroxyl and nitro groups, leading to distinct chemical and biological properties.

3-Hydroxy-4-nitrobenzoic acid: Another isomer with unique reactivity and applications.

4-Hydroxy-3-nitrobenzoic acid:

生物活性

4-Hydroxy-2-nitrobenzoic acid (C7H5NO5) is a compound that has garnered attention due to its diverse biological activities. This article explores its estrogenic effects, potential neurotoxicity, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a nitro group and a hydroxy group attached to a benzoic acid backbone. Its chemical structure can be represented as follows:

Estrogenic Activity

Recent studies have highlighted the estrogen-like effects of this compound, particularly in relation to breast cancer cell proliferation. A study involving MCF-7 cells demonstrated that this compound significantly increased cell proliferation in a dose-dependent manner. Specifically, treatment with 100 µM of this compound resulted in a proliferation increase of 121.9 ± 5.63% compared to control groups. This effect was mitigated by the estrogen receptor antagonist ICI 182,780, indicating that the compound acts through estrogen receptor pathways .

The mechanism underlying this estrogenic activity involves the activation of several signaling pathways, including:

- PI3K/Akt pathway

- ERK signaling pathway

The expression levels of phosphorylated ERK (p-ERK), Akt (p-AKT), and PI3K (p-PI3K) were significantly elevated upon treatment with the compound, suggesting that these pathways are activated in response to estrogen-like stimulation .

Neurotoxicity Considerations

While the estrogenic activity is promising, there are concerns regarding the neurotoxic potential of compounds related to this compound. Studies have shown that similar compounds can form adducts with cysteine residues in proteins, leading to synaptosomal toxicity. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's . The formation of Michael-type adducts with nucleophilic amino acids suggests a need for caution in therapeutic applications.

Antimicrobial Activity

In addition to its hormonal effects, this compound exhibits antimicrobial properties . Research has indicated that derivatives of this compound demonstrate significant antifungal activity against pathogens such as Aspergillus flavus, with half-maximal inhibitory concentrations (IC50) indicating strong efficacy . The structure-activity relationship suggests that modifications to the base structure can enhance antimicrobial potency.

Summary of Biological Activities

Case Studies

- Estrogenic Effects on Breast Cancer : A study demonstrated that this compound promotes cell proliferation in MCF-7 cells, suggesting its potential as a phytoestrogen.

- Neurotoxic Mechanisms : Research into related compounds has identified mechanisms by which neurotoxicity may occur, emphasizing the importance of understanding these effects when considering therapeutic applications.

- Antifungal Efficacy : The compound's derivatives have been tested against various fungal strains, showing promise as new antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydroxy-2-nitrobenzoic acid in laboratory settings?

- Methodology :

- Nitration of 4-Hydroxybenzoic Acid : Introduce a nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-nitration.

- Purification : Recrystallize from ethanol/water mixtures to isolate the product. Confirm regioselectivity using H NMR (e.g., aromatic proton splitting patterns) and FT-IR (nitro group stretching at ~1520 cm⁻¹) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : NMR distinguishes carboxylic acid (δ ~170 ppm) and nitro-substituted carbons (δ ~140–150 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 197.006 (C₇H₄NO₅⁻).

- X-ray Crystallography : Use SHELX (for structure refinement) and ORTEP-3 (for visualization) to resolve crystal packing and bond lengths .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set analysis?

- Methodology :

- Graph Set Theory : Assign hydrogen-bond motifs (e.g., , ) to describe chains or rings formed by O–H···O and N–O···H interactions.

- Software Tools : Use Mercury (CCDC) or WinGX to generate hydrogen-bond networks. Cross-validate with Etter’s rules to predict stable packing motifs .

Q. What strategies are recommended for resolving contradictions in reported physicochemical data (e.g., solubility, pKa) of this compound across studies?

- Approaches :

- Cross-Validation : Replicate measurements using standardized buffers (for pKa) and UV-Vis spectroscopy (for solubility in DMSO/water mixtures).

- Statistical Analysis : Apply ANOVA to compare datasets; identify outliers due to impurities (e.g., residual nitration byproducts detected via HPLC) .

Q. What are the best practices for handling and storing this compound to prevent degradation during experimental workflows?

- Protocols :

属性

IUPAC Name |

4-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDZIIJCKXGZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617715 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74230-08-3 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。